molecular formula C18H23N3O6 B2790290 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-61-2

3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2790290
CAS No.: 1021117-61-2
M. Wt: 377.397
InChI Key: HDZPVDISFNPFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.397. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4Related compounds such as methyl 3,4,5-trimethoxybenzoate derivatives are known to have biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and free radical scavenging properties . This suggests that the compound may interact with its targets to neutralize reactive oxygen species, which can cause significant damage to cell structures.

Biochemical Pathways

Related compounds are known to protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may affect pathways related to oxidative stress and cellular damage.

Result of Action

Related compounds are known to protect against damage to key biomolecules including dna, lipids, enzymes, and proteins . This suggests that the compound may have a protective effect on cellular structures and functions.

Properties

IUPAC Name

3-methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-20-16(23)18(19-17(20)24)5-7-21(8-6-18)15(22)11-9-12(25-2)14(27-4)13(10-11)26-3/h9-10H,5-8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZPVDISFNPFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.